molecular formula C20H24N4O4 B1241525 N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide

N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B1241525
M. Wt: 384.4 g/mol
InChI Key: MNHNKSHVCZIRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H24N4O4/c1-5-6-7-14-12-18(24-17(22-14)8-9-21-24)23-20(25)13-10-15(26-2)19(28-4)16(11-13)27-3/h8-12H,5-7H2,1-4H3,(H,23,25)

InChI Key

MNHNKSHVCZIRDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=NN2C(=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Synonyms

5-n-butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo(1,5-a)pyrimidine
OT 7100
OT-7100
OT7100

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Amino-5-n-butylpyrazolo[1,5-a]pyrimidine (1.90 g) and pyridine (20 ml) were dissolved in 20 ml of dry dichloromethane. A dry dichloromethane solution (10 ml) containing 2.6 g of 3,4,5-trimethoxybenzoyl chloride was slowly added dropwise thereto and stirred at room temperature for 10 hours. After addition of 50 ml of a 10% aqueous sodium hydrogen carbonate solution, the reaction mixture was extracted with chloroform. The organic layer was collected, washed with 10% aqueous hydrochloric acid and water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate: n-hexane=1:2) and recrystallized from diethyl ether-n-hexane to provide 2.4 g of the object compound as colorless crystals. Table 1 shows the structure and melting point of the compound obtained.
Name
7-Amino-5-n-butylpyrazolo[1,5-a]pyrimidine
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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